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molecular formula C12H10ClN3O B8425532 5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

Cat. No. B8425532
M. Wt: 247.68 g/mol
InChI Key: PNWKSVBKVFXDDC-UHFFFAOYSA-N
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Patent
US07855215B2

Procedure details

A solution of 246 mg (1.0 mMol) of 5-(6-chloro-pyrimidin-4-yloxy)-1H-indole (WO 03/099771; Stage 163.1) in 5.5 ml acetic acid is cooled to 10-15° C. Then 314 mg (5 mMol) NaBH3CN are added portionwise. After 1 h stirring, 9 g of ice are added and the mixture is concentrated partially in vacuo. The residue is dissolved in 25 ml 1 N NaOH and extracted three times with EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated at rt in vacuo: MS: [M+1]+=248; TLC(EtOAc/hexane 1:1): Rf=0.31.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:3]=1.[BH3-]C#N.[Na+]>C(O)(=O)C>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH2:13][CH2:12]3)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
314 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
ice
Quantity
9 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After 1 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated partially in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 25 ml 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The organic layers are washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at rt in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=NC=N1)OC=1C=C2CCNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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